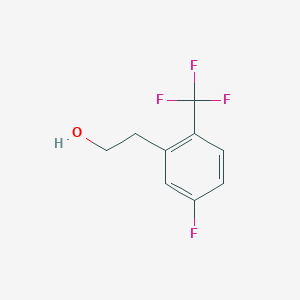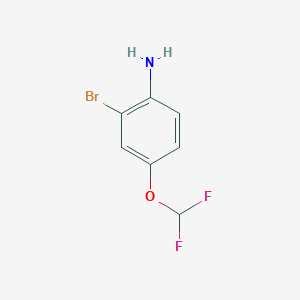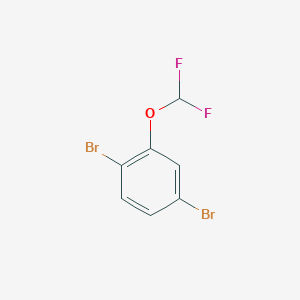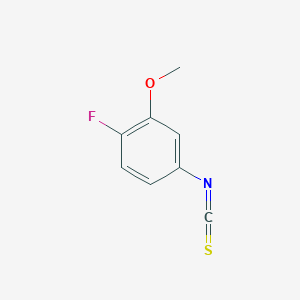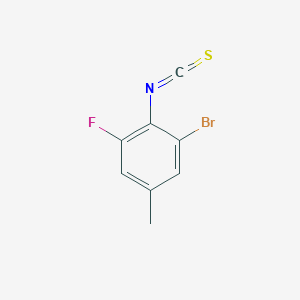
4-Bromo-2-(difluoromethoxy)aniline
Overview
Description
4-Bromo-2-(difluoromethoxy)aniline is a chemical compound with the CAS Number: 1000575-14-3 . It has a molecular weight of 238.03 and its IUPAC name is 4-bromo-2-(difluoromethoxy)phenylamine . The compound is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(difluoromethoxy)aniline can be represented by the InChI Code: 1S/C7H6BrF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 . This indicates that the molecule consists of a bromine atom and a difluoromethoxy group attached to an aniline (phenylamine) ring.Physical And Chemical Properties Analysis
4-Bromo-2-(difluoromethoxy)aniline is a powder . The compound’s storage temperature is 4°C .Scientific Research Applications
Synthesis and Intermediate Applications
4-Bromo-2-(difluoromethoxy)aniline serves as a pivotal intermediate in the synthesis of various organic compounds. Its utility extends across the creation of agrochemical intermediates, demonstrating a broad spectrum of applications in the chemical industry. An improved synthesis process of related compounds showcases its significance, where optimal conditions yield products with high purity and efficiency, underlying its importance in agrochemical production (Ding Zhi-yuan, 2011).
Crystal Structure Analysis
The crystal structures of various brominated anilines, including compounds similar to 4-Bromo-2-(difluoromethoxy)aniline, have been determined, providing insights into their molecular configurations. Such studies are essential for understanding the properties and potential applications of these compounds in materials science and engineering (K. Goubitz, E. Sonneveld, H. Schenk, 2001).
Photocatalytic Applications
Research has explored the photocatalytic use of related aniline derivatives, highlighting a method for preparing tetrafluoroethyl arenes. This process demonstrates the compound's capacity for facilitating the introduction of fluoroalkyl moieties into aromatic rings, showcasing its potential in synthesizing functional molecules for various applications (Jingjing Kong et al., 2017).
Vibrational Spectroscopy and Theoretical Analysis
Vibrational spectroscopic analysis and theoretical studies, such as Fourier Transform-Infrared and Raman techniques, have been conducted on bromo-aniline derivatives. These studies reveal the effects of substituents on the vibrational spectra, offering valuable insights into the molecular behavior of these compounds. Theoretical calculations further assist in understanding their electronic and structural characteristics (B. Revathi et al., 2017).
Functionalization and Modification Potential
The reactivity of bromo-aniline derivatives with various reagents opens pathways for synthesizing a wide range of functionalized organic molecules. Such transformations are critical for developing new materials and chemicals with tailored properties for specific applications. The ability to undergo halogen/metal exchange reactions further demonstrates the versatility of these compounds in organic synthesis (Marc Marull, M. Schlosser, 2003).
Safety and Hazards
The compound is labeled with the GHS06 (Toxic) pictogram . The hazard statements associated with it are H302+H312, H315, H319, H331, H335, indicating that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGAWDYWNGHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethoxy)aniline | |
CAS RN |
1000575-14-3 | |
| Record name | 4-bromo-2-(difluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



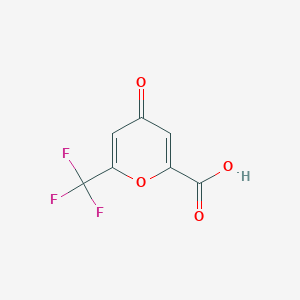
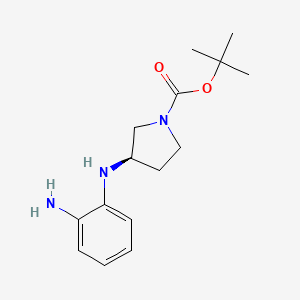
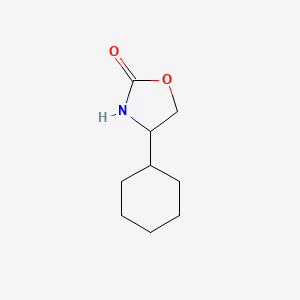
![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)
![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)


